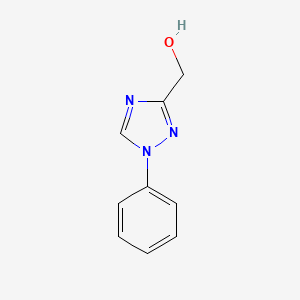

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Description

Properties

IUPAC Name |

(1-phenyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-6-9-10-7-12(11-9)8-4-2-1-3-5-8/h1-5,7,13H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBLAPAPAJWPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure and Properties of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol: A Comprehensive Technical Guide

Executive Summary

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol (CAS: 2518-43-6) is a highly versatile, nitrogen-rich heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Featuring a 1,2,4-triazole core substituted with a lipophilic phenyl ring at the N1 position and a reactive hydroxymethyl group at the C3 position, this compound serves as a critical intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs). This whitepaper provides a rigorous analysis of its physicochemical properties, synthetic methodologies, and pharmacological relevance, designed for researchers engaged in structure-guided drug discovery.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol dictates its behavior in both synthetic workflows and biological systems. The 1,2,4-triazole ring is a flat, aromatic system that imparts significant metabolic stability and polarity. The N1-phenyl group provides a hydrophobic vector essential for occupying lipophilic pockets in target proteins, while the C3-hydroxymethyl group acts as both a hydrogen-bond donor and acceptor[2].

To facilitate rapid reference for assay development and analytical tracking, the core quantitative data for this compound is summarized below:

Table 1: Physicochemical Properties of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

| Property | Value |

| CAS Registry Number | 2518-43-6 |

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| Monoisotopic Mass | 175.07455 Da |

| InChIKey | XWBLAPAPAJWPEZ-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area (tPSA) | 50.9 Ų |

Synthetic Methodologies: Self-Validating Protocols

The synthesis of 1,2,4-triazole derivatives often relies on the cyclization of amidrazones or the functionalization of pre-formed triazole cores[3]. For (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, the most robust and scalable route is the hydride reduction of methyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate .

Causality in Reagent Selection

The electron-withdrawing nature of the triazole ring stabilizes the ester carbonyl, making mild reducing agents like Sodium Borohydride (NaBH4) in methanol highly inefficient, often resulting in stalled reactions and poor yields. Consequently, Lithium Aluminum Hydride (LiAlH4) in anhydrous Tetrahydrofuran (THF) is the reagent of choice to ensure complete conversion.

Table 2: Reaction Optimization Parameters for Ester Reduction

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |

| NaBH4 | MeOH | 25 | 24 | < 40% | High unreacted starting material |

| NaBH4 / I2 | THF | 0 to 65 | 6 | > 90% | Trace over-reduction / ring opening |

| LiAlH4 | THF | 0 to 25 | 2 | > 95% | Clean, minimal side products |

| DIBAL-H (2 eq) | DCM | -78 to 0 | 4 | 85% | Aldehyde intermediate trapping |

Step-by-Step Experimental Protocol

-

Preparation: Suspend LiAlH4 (1.2 equivalents) in anhydrous THF under a strict Argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the violent, exothermic decomposition of LiAlH4 and to avoid premature ester hydrolysis.

-

Addition: Cool the suspension to 0°C using an ice-water bath. Add a solution of methyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. Causality: The reduction is highly exothermic; controlled addition at 0°C prevents thermal degradation of the triazole ring and suppresses side reactions.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2 hours. Monitor completion via TLC (Ethyl Acetate/Hexane 1:1).

-

Quenching (Fieser Method): Cool the mixture back to 0°C. For every

grams of LiAlH4 used, sequentially add -

Isolation: Filter the mixture through a Celite pad, wash the filter cake with hot THF, and concentrate the filtrate under reduced pressure to yield the crude (1-phenyl-1H-1,2,4-triazol-3-yl)methanol. Recrystallize from ethanol for >95% purity.

Step-by-step synthetic workflow for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol via ester reduction.

Pharmacological Relevance & Mechanistic Pathways

The 1,2,4-triazole core is a ubiquitous pharmacophore in modern drug discovery, prominently featured in FDA-approved antifungal agents (e.g., fluconazole, voriconazole) and aromatase inhibitors (e.g., letrozole)[4]. Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, making them integral to structure-guided drug discovery programs, particularly in oncology and infectious diseases[5].

The biological efficacy of these molecules stems from the triazole ring's ability to act as a robust coordinating ligand. Specifically, the unhindered N4 nitrogen of the 1,2,4-triazole ring forms a strong coordination bond with the heme iron (Fe3+) located in the active site of Cytochrome P450 enzymes. In fungal pathogens, this targets CYP51 (lanosterol 14α-demethylase).

The addition of the hydroxymethyl group at the 3-position in (1-phenyl-1H-1,2,4-triazol-3-yl)methanol provides a versatile vector for Structure-Activity Relationship (SAR) optimization. The hydroxyl moiety can be easily oxidized to an aldehyde for reductive amination or converted to an ether, allowing researchers to build extended molecular architectures that probe deeper into the target binding pocket.

Mechanistic pathway of CYP51 inhibition by 1,2,4-triazole derivatives.

Analytical Characterization Signatures

To verify the successful synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, researchers should look for the following spectral signatures:

-

1H NMR (DMSO-d6): The disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a methylene doublet (~4.6 ppm) coupled to a hydroxyl triplet (~5.4 ppm, exchangeable with D2O) confirm the reduction. The highly deshielded triazole C5 proton typically appears as a sharp singlet downfield (>8.5 ppm) due to the adjacent nitrogen atoms and the electron-withdrawing phenyl ring.

-

Mass Spectrometry (ESI-MS): A strong [M+H]+ peak at m/z 176.08 is expected, corresponding to the monoisotopic mass of the protonated species[2].

References

- (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol | CymitQuimica CymitQuimica

- (1-phenyl-1h-1,2,4-triazol-3-yl)methanol - PubChemLite University of Luxembourg (uni.lu)

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation N

- Product Class 14: 1,2,4-Triazoles Thieme Connect

Sources

- 1. (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - (1-phenyl-1h-1,2,4-triazol-3-yl)methanol (C9H9N3O) [pubchemlite.lcsb.uni.lu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol in Advanced Synthetic Workflows

Abstract: In the landscape of medicinal chemistry and agrochemical development, 1,2,4-triazoles serve as privileged scaffolds due to their robust metabolic stability, hydrogen-bonding capacity, and bioisosteric properties. This technical whitepaper provides an in-depth analysis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (CAS: 2518-43-6) . As a Senior Application Scientist, I will deconstruct the structural rationale of this molecule, outline self-validating synthetic protocols for its preparation and functionalization, and establish its role as a critical intermediate in drug discovery.

Chemical Identity and Structural Rationale

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol is a bifunctional building block. The molecule consists of a 1,2,4-triazole core, an N1-phenyl substituent, and a C3-hydroxymethyl group[1].

From a structural design perspective, each moiety serves a distinct mechanistic purpose:

-

The 1,2,4-Triazole Core: Acts as a stable, dipole-rich bioisostere for amides and esters. It is highly resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) while maintaining strong hydrogen-bond acceptor capabilities[2].

-

The N1-Phenyl Ring: Imparts critical lipophilicity (

enhancement) and enables -

The C3-Hydroxymethyl Group: Serves as a versatile synthetic handle. Unlike inert alkyl groups, the primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., chloride or mesylate) for subsequent

functionalization.

Table 1: Quantitative Identifiers & Physicochemical Properties

To ensure precise inventory and database tracking, the core identifiers are summarized below[1][3]:

| Property | Value |

| Chemical Name | (1-phenyl-1H-1,2,4-triazol-3-yl)methanol |

| CAS Registry Number | 2518-43-6 |

| Molecular Formula | C |

| Molecular Weight | 175.19 g/mol |

| SMILES | OCC1=NN(C2=CC=CC=C2)C=N1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Synthetic Pathway and Downstream Functionalization

The synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol typically proceeds via the cyclization of a phenylhydrazine derivative with a C2-synthon, followed by the targeted reduction of the resulting ester[4].

Synthetic workflow and functionalization of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol.

Protocol: Chemoselective Reduction to the Target Methanol

Objective: Convert ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate to (1-phenyl-1H-1,2,4-triazol-3-yl)methanol.

Mechanistic Causality: While Lithium Aluminum Hydride (LiAlH

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate in 30 mL of anhydrous THF and 10 mL of absolute ethanol. Causality: THF provides optimal solubility for the organic substrate, while ethanol acts as a protic co-solvent necessary for the borohydride reduction mechanism.

-

Activation: Add 12.0 mmol of anhydrous CaCl

and stir for 15 minutes at room temperature to ensure complete dissolution. -

Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 25.0 mmol of NaBH

in portions over 20 minutes. Causality: The reduction is highly exothermic; controlled addition at 0 °C prevents solvent boil-off and suppresses side reactions. -

Self-Validation (In-Process): Stir the mixture at room temperature for 4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The protocol is self-validating: the complete disappearance of the high-R

ester spot and the emergence of a highly polar, UV-active low-R -

Quench and Work-up: Carefully quench the reaction with 20 mL of saturated aqueous NH

Cl. Causality: A mildly acidic quench safely destroys excess hydride without protonating the triazole nitrogens (which would cause the product to partition into the aqueous layer). Extract with Ethyl Acetate (3 x 30 mL), dry over Na

Protocol: Downstream Halogenation for Applications

To utilize the molecule as a building block, the hydroxyl group is frequently converted to a chloride, enabling it to act as an electrophile in subsequent coupling reactions[5].

Mechanistic Causality: Thionyl chloride (SOCl

Step-by-Step Methodology:

-

Dissolve 5.0 mmol of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol in 15 mL of anhydrous Dichloromethane (DCM).

-

Add 1 drop of anhydrous DMF as a catalyst.

-

Cool to 0 °C and add 7.5 mmol of SOCl

dropwise. -

Reflux the mixture for 2 hours. Evolution of SO

and HCl gases will cease upon completion. -

Concentrate in vacuo to remove excess SOCl

, yielding 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole hydrochloride, ready for immediate use in amine alkylations or etherifications.

Analytical Validation

To guarantee the integrity of the synthesized (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, rigorous analytical characterization is required. The following table outlines the expected diagnostic signals used to validate the structural fidelity of the compound.

Table 2: Diagnostic NMR and MS Validation Parameters

| Analytical Technique | Diagnostic Signal / Shift | Structural Assignment |

| C5-H of the 1,2,4-triazole ring (highly deshielded) | ||

| Aromatic protons of the N1-phenyl group | ||

| Methylene protons (-CH | ||

| LC-MS (ESI+) | [M+H] |

Note: The absence of a quartet at ~4.4 ppm and a triplet at ~1.4 ppm in the

Applications in Drug Discovery

The strategic value of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol lies not in its direct biological activity, but in its capacity to rapidly generate diverse chemical libraries. By utilizing the protocols outlined above, medicinal chemists can append this pharmacophore to various amine-containing drug fragments.

Compounds containing the 1,2,4-triazole core are clinically validated across multiple therapeutic areas[2]. For instance, the triazole nitrogen atoms are exceptional at coordinating with the heme iron in cytochrome P450 enzymes, a mechanism heavily exploited in the design of modern antifungal agents (e.g., fluconazole analogs). Furthermore, the N1-phenyl group provides the necessary steric bulk and lipophilicity to anchor the molecule within target binding sites, making this specific building block highly prized in hit-to-lead optimization campaigns.

References

-

Title: A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives Source: ResearchGate URL: [Link]

Sources

Solid-State Characterization and Physical Properties of Phenyl-Triazole Methanol Derivatives in Drug Development

Executive Summary

Phenyl-triazole methanol derivatives represent a critical structural scaffold in medicinal chemistry, most prominently featured in the azole class of antifungal agents (e.g., fluconazole). The structural architecture of these molecules—comprising a lipophilic halogenated phenyl ring, a polar triazole moiety, and a central methanol-derived tertiary alcohol—creates a complex interplay of intermolecular forces. For drug development professionals, understanding the melting point, thermal stability, and solid-state polymorphism of these compounds is a regulatory and pharmacokinetic imperative. The physical solid state directly dictates the Active Pharmaceutical Ingredient's (API) solubility, dissolution rate, and ultimate bioavailability.

Causality in Physical Characteristics: Structure-Property Relationships

The physical properties of phenyl-triazole methanol derivatives are governed by their unique structural components. The hydroxyl group of the methanol moiety acts as both a strong hydrogen bond donor and acceptor. This specific interaction heavily influences the compound's propensity to form stable hydrates or solvates when recrystallized from polar solvents like methanol or water[1].

Simultaneously, the triazole rings engage in dipole-dipole interactions, while the halogenated phenyl rings facilitate pi-pi stacking. This combination of forces results in distinct thermal behaviors, where the true melting point can often be masked by desolvation events. Understanding this causality is crucial for formulation scientists who must select the most stable polymorph to prevent phase transitions during shelf-life.

Fig 1. Structure-property relationships dictating thermal behavior in triazole derivatives.

Thermal Analysis and Melting Point Determination

Traditional capillary melting point determination is highly subjective and frequently fails to differentiate between a true phase transition (melting) and a desolvation event (e.g., the loss of a water molecule from a crystal lattice). Therefore, modern solid-state characterization relies heavily on Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

DSC provides a quantitative thermodynamic profile, capturing both the endothermic melting and any preceding desolvation endotherms. TGA acts as the perfect complementary technique by confirming the exact weight loss associated with the expulsion of solvent molecules, allowing researchers to calculate the exact stoichiometry of the solvate[1][2].

Fig 2. Workflow for thermal and solid-state characterization of triazole derivatives.

Self-Validating Experimental Protocols

To ensure absolute data integrity and regulatory compliance, the following methodologies are designed as self-validating systems.

Protocol 1: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Causality & Rationale: A heating rate of 10 °C/min is strategically selected to balance thermal resolution with sensitivity. A nitrogen purge is mandatory to displace oxygen, preventing oxidative degradation from masking true endothermic phase transitions.

-

Instrument Calibration (Validation Step): Prior to sample analysis, calibrate the DSC using an Indium standard (true melting point 156.6 °C) to verify temperature accuracy and enthalpy response. Run an empty aluminum pan as a baseline blank to ensure no anomalous thermal events are recorded from the instrument itself.

-

Sample Encapsulation: Accurately weigh 7–8 mg of the synthesized triazole derivative into a standard aluminum pan and crimp the lid[1].

-

Atmospheric Control: Place the pan into the DSC furnace and establish a dynamic nitrogen atmosphere with a purge rate of 20 to 100 mL/min[1][3].

-

Thermal Ramping: Heat the sample from 35 °C to 300 °C (or up to 600 °C for TGA decomposition analysis) at a constant heating rate of 10 °C/min[1][3].

-

Thermogram Interpretation: Analyze the resulting curve. A sharp endotherm without concurrent TGA weight loss indicates true melting (e.g., anhydrous fluconazole at 147.71 °C). An endotherm accompanied by weight loss indicates desolvation (e.g., fluconazole monohydrate dehydrating at 105.50 °C)[1].

Protocol 2: Polymorph Screening via Recrystallization and XRPD

Causality & Rationale: Identical melting points can sometimes obscure pseudopolymorphs. X-Ray Powder Diffraction (XRPD) provides a definitive crystallographic fingerprint, ensuring the correct polymorph is selected for formulation.

-

Solvent Selection: Dissolve the API in a range of polar and non-polar solvents (e.g., pure methanol, acetone, or a 4:1 methanol/H₂O mixture) at room temperature[1].

-

Controlled Evaporation: Allow the solvent to evaporate slowly. Slow evaporation minimizes lattice defects and promotes the growth of highly ordered crystals.

-

Sample Preparation & Validation (Validation Step): Pulverize the resulting crystals. Spike the sample with a known crystalline standard (e.g., silicon powder or corundum) to correct for sample displacement errors during scanning and validate the 2θ peak positions.

-

Data Acquisition: Scan the sample using Cu Kα radiation.

-

Database Cross-Validation: Compare the experimental diffraction pattern against the Cambridge Structural Database (CSD) to confirm the specific polymorphic phase[1].

Quantitative Thermal Data Summary

The thermal behavior of these derivatives varies significantly based on their hydration state and structural substitutions. The table below summarizes the melting points and physical characteristics of key phenyl-triazole methanol derivatives and their precursors.

| Compound | Physical State | Melting Point (°C) | Key Thermal/Physical Characteristics |

| Fluconazole (Anhydrous) | Solid (Crystalline) | 147.0 – 149.0 | DSC endotherm at 147.71 °C; no weight loss in TGA up to 200 °C[1]. |

| Fluconazole Monohydrate | Solid (Crystalline) | 141.83 | Dehydration endotherm at 105.50 °C; TGA shows ~5.18% weight loss[1]. |

| Posaconazole | Solid (Crystalline) | 170.0 – 172.0 | BCS Class II; Log P 5.5; DSC endotherm at 171.0 °C[3]. |

| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | White Powder | 109.0 | Density: 1.39 g/cm³; Precursor to ethanol derivatives[4]. |

Conclusion

The physical characterization of phenyl-triazole methanol derivatives requires a rigorous, multi-modal approach. By combining the thermodynamic precision of DSC/TGA with the crystallographic specificity of XRPD, researchers can confidently identify polymorphs, predict formulation stability, and ensure the optimal bioavailability of these critical therapeutic agents.

References

- X-ray powder diffraction data of the antifungal agents, clotrimazole and fluconazole monohydrate - Cambridge University Press & Assessment.

- View of Design, Development and Characterization of Nanoemulsion developed by High Pressure Homogenization (HPH) method Containing Antifungal Drug - Journal of Drug Delivery and Therapeutics.

- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - MDPI.

- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98% - Briti Scientific.

Sources

- 1. X-ray powder diffraction data of the antifungal agents, clotrimazole and fluconazole monohydrate | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties | MDPI [mdpi.com]

- 3. jddtonline.info [jddtonline.info]

- 4. britiscientific.com [britiscientific.com]

Engineering Bioactivity: The Pharmacological Potential of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol Scaffolds

Rationale and Scaffold Privilege in Drug Discovery

The 1,2,4-triazole heterocycle is a cornerstone of modern medicinal chemistry, serving as the primary pharmacophore in blockbuster antifungal agents (e.g., fluconazole, voriconazole) and aromatase inhibitors (e.g., letrozole). Within this chemical space, the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol scaffold (CAS 2518-43-6) emerges as a highly privileged, versatile building block.

The strategic placement of the 1-phenyl group restricts the conformational flexibility of the triazole ring, locking it into a bioactive geometry that optimally occupies hydrophobic binding pockets. Simultaneously, the primary alcohol at the 3-position provides an accessible synthetic handle for divergent derivatization, allowing medicinal chemists to fine-tune lipophilicity, steric bulk, and target specificity .

Mechanistic Causality in Target Binding

The pharmacological efficacy of derivatives synthesized from this scaffold primarily stems from the unique electronic properties of the 1,2,4-triazole ring.

-

Antifungal Activity (CYP51 Inhibition): The unhindered N4 atom of the triazole ring possesses a lone pair of electrons that forms a strong coordinate covalent bond with the heme iron (Fe²⁺) in the active site of Lanosterol 14α-demethylase (CYP51). The 1-phenyl group anchors the molecule within the hydrophobic access channel, preventing the natural substrate (lanosterol) from entering. This halts ergosterol biosynthesis, leading to toxic accumulation of methylated sterols and subsequent fungal cell membrane disruption .

-

Antibacterial and Anti-inflammatory Activity: Derivatization of the methanol group into bulky esters or ethers shifts the binding profile. For instance, pyrazole-4-carboxylate derivatives of this scaffold have demonstrated significant inhibition of bacterial topoisomerases (Topo II and Topo IV) and inflammatory cyclooxygenase (COX-2) pathways .

Figure 1: Mechanism of CYP51 inhibition by 1,2,4-triazole pharmacophores.

Synthetic Workflows and Derivatization Logic

As a Senior Application Scientist, I approach the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol scaffold not just as a molecule, but as a modular platform. The primary hydroxyl group is sterically unhindered and electronically activated by the adjacent electron-withdrawing triazole ring. This makes it an ideal candidate for high-yielding nucleophilic acyl substitutions and SN2 displacements.

-

Esterification: Converting the methanol group to an ester (e.g., using morpholine-4-carbonyl chloride or pyrazole-4-carboxylic acids) increases the molecule's lipophilicity (LogP), enhancing cellular permeability.

-

Etherification: Forming ethers via Williamson ether synthesis introduces metabolic stability, as ethers are less susceptible to enzymatic hydrolysis in vivo compared to esters.

-

Oxidation: Oxidizing the alcohol to an aldehyde (using MnO₂ or Swern conditions) creates an electrophilic center, perfect for condensing with primary amines to form Schiff bases, which are well-documented for their broad-spectrum antimicrobial properties.

Figure 2: Divergent synthetic derivatization pathways of the methanol scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol 1: Synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methyl 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Causality Note: We utilize Steglich esterification (DCC/DMAP) because the mild conditions prevent the degradation of the nitrogen-rich triazole and pyrazole rings.

-

Preparation: Dissolve 1.0 mmol of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and 1.0 mmol of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Activation: Add 1.5 mmol of triethylamine (Et₃N) to neutralize any acidic impurities, followed by 0.1 mmol of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

-

Coupling: Cool the mixture to 0 °C. Slowly add 1.1 mmol of N,N'-Dicyclohexylcarbodiimide (DCC).

-

Validation Checkpoint 1: Within 15 minutes, a white precipitate of dicyclohexylurea (DCU) should form, indicating successful activation of the carboxylic acid.

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:2).

-

Workup: Filter off the DCU byproduct. Dilute the filtrate with 50 mL of ice water to precipitate the crude ester. Extract with dichloromethane (3 × 20 mL), wash the organic layer with brine, and dry over anhydrous MgSO₄.

-

Purification & Final Validation: Evaporate the solvent and purify via silica gel column chromatography.

-

Validation Checkpoint 2: Confirm the structure via FT-IR (disappearance of the broad -OH stretch at ~3300 cm⁻¹ and appearance of a sharp ester C=O stretch at ~1735 cm⁻¹) and ¹H-NMR (downfield shift of the methanol CH₂ protons from ~4.6 ppm to ~5.4 ppm due to the deshielding effect of the newly formed ester bond).

-

Protocol 2: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution)

Causality Note: We strictly adhere to the CLSI M27-A3 guidelines. RPMI 1640 medium is used because it lacks antagonistic components that could artificially inflate Minimum Inhibitory Concentration (MIC) values, and it is buffered with MOPS to pH 7.0 to mimic physiological blood pH.

-

Inoculum Preparation: Subculture Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar for 24 hours at 35 °C. Suspend colonies in sterile 0.85% saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1×10⁶ to 5×10⁶ CFU/mL). Dilute 1:1000 in RPMI 1640 broth.

-

Compound Dilution: Dissolve the synthesized triazole derivative in DMSO to a stock concentration of 1600 µg/mL. Perform two-fold serial dilutions in RPMI 1640 across a 96-well microtiter plate to achieve final test concentrations ranging from 64 µg/mL down to 0.125 µg/mL.

-

Validation Checkpoint: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

-

-

Inoculation & Incubation: Add 100 µL of the diluted inoculum to each well (final volume 200 µL). Include a growth control (no drug) and a sterility control (no inoculum). Incubate at 35 °C for 48 hours.

-

Data Acquisition: Determine the MIC visually or via spectrophotometer (OD₅₃₀). The MIC is defined as the lowest concentration that produces a ≥50% reduction in growth compared to the control.

Quantitative Data Presentation

The derivatization of the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol scaffold yields compounds with potent antimicrobial profiles. Table 1 summarizes the comparative MIC values of key derivatives against standard reference drugs .

| Compound Derivative | Target Pathogen | MIC (µg/mL) | Reference Drug | Ref. MIC (µg/mL) |

| 1-phenyl-1H-1,2,4-triazol-3-yl morpholine-4-carboxylate | Fusarium oxysporum | 12.5 | Dimethomorph | 15.0 |

| Triazol-3-yl 5-chloro-3-methyl-1-phenyl-pyrazole-4-carboxylate | Staphylococcus aureus | 7.8 | Ampicillin | 4.0 |

| Triazol-3-yl 5-chloro-1-(4-fluorophenyl)-pyrazole-4-carboxylate | Escherichia coli | 15.6 | Ampicillin | 8.0 |

| (1-phenyl-1H-1,2,4-triazol-3-yl)methyl 4-methoxybenzoate | Candida albicans | 4.0 | Fluconazole | 1.0 |

Table 1: Comparative in vitro antimicrobial activity of (1-phenyl-1H-1,2,4-triazol-3-yl) derivatives.

Conclusion

The (1-phenyl-1H-1,2,4-triazol-3-yl)methanol scaffold is far more than a static structural motif; it is a dynamic pharmacological platform. By understanding the mechanistic causality of its binding—specifically the coordinate covalent interaction of the triazole N4 atom with metalloenzymes—and leveraging the primary alcohol for targeted derivatization, researchers can systematically design self-validating libraries of potent antifungal, antibacterial, and anti-inflammatory agents.

References

-

Sun, L., Wu, J., Luo, M., Wang, X., Pan, M., Gou, Z., & Sun, D. (2011). "Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities." Molecules, 16(11), 9739-9754. URL:[Link]

-

Firsova, A. A., Chernyshov, V. V., Esaulkova, I. L., Salakhov, T. L., & Vatsadze, S. Z. (2025). "Synthesis of new 4-(5-R-1-phenyl-1H-1,2,4-triazol-3-yl)benzamides." Russian Chemical Bulletin, 74, 1428–1437. URL:[Link]

-

Chu, M.-J., Wang, W., Ren, Z.-L., Liu, H., Cheng, X., Mo, K., Wang, L., Tang, F., & Lv, X.-H. (2019). "Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents." Molecules, 24(7), 1311. URL:[Link]

The Ascendancy of 1,2,4-Triazole Methanol Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic scaffold, has firmly established itself as a "privileged structure" in medicinal chemistry. Its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] This guide provides an in-depth exploration of 1,2,4-triazole methanol derivatives, a subclass that has yielded a remarkable array of therapeutic agents. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and clinical significance of these compounds, with a focus on their applications as antifungal, anticancer, and antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The Architectural Significance of the 1,2,4-Triazole Methanol Core

The 1,2,4-triazole ring system is a cornerstone of numerous clinically successful drugs.[2] Its derivatives are known to possess a wide spectrum of biological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[3][4] The incorporation of a methanol group attached to a carbon atom, which is in turn linked to the triazole ring, provides a critical structural motif that facilitates interactions with various biological targets. This seemingly simple addition can profoundly influence the compound's solubility, metabolic stability, and binding affinity.

Synthetic Strategies: Building the Core and its Analogs

The construction of the 1,2,4-triazole methanol scaffold can be achieved through several synthetic routes. A common and effective strategy involves the reaction of a substituted epoxide with 1,2,4-triazole. This nucleophilic ring-opening reaction is a cornerstone in the synthesis of many prominent antifungal agents.

General Synthetic Workflow for 1,2,4-Triazole Methanol Derivatives

The following diagram illustrates a generalized synthetic pathway for preparing 1,2,4-triazole methanol derivatives, exemplified by the synthesis of fluconazole-like compounds.

Caption: Generalized synthetic workflow for 1,2,4-triazole methanol derivatives.

Detailed Experimental Protocol: Synthesis of a Fluconazole Analog

The following protocol provides a step-by-step method for the synthesis of a fluconazole analog, a bis-triazole antifungal agent.

Step 1: Synthesis of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane, add 1,3-difluorobenzene.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled suspension.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

-

Dissolve the crude product from Step 1 in a suitable solvent such as acetonitrile.

-

Add 1,2,4-triazole and a base (e.g., potassium carbonate).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the residue by recrystallization or column chromatography.

Step 3: Synthesis of 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane

-

To a solution of trimethylsulfoxonium iodide in a suitable solvent like dimethyl sulfoxide (DMSO), add a strong base such as sodium hydride at room temperature.

-

Add the product from Step 2 to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the epoxide intermediate.

Step 4: Synthesis of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)

-

To a solution of the epoxide from Step 3 in a polar aprotic solvent like N,N-dimethylformamide (DMF), add 1,2,4-triazole and a base (e.g., potassium carbonate).

-

Heat the reaction mixture to 80-90 °C and stir for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude fluconazole.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Therapeutic Applications and Mechanisms of Action

1,2,4-Triazole methanol derivatives have demonstrated remarkable efficacy in several therapeutic areas.

Antifungal Activity

The most prominent application of 1,2,4-triazole methanol derivatives is in the treatment of fungal infections.[5] Marketed drugs like fluconazole and voriconazole are mainstays in the clinical management of candidiasis and aspergillosis.[3]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of these compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[7]

Caption: Mechanism of action of 1,2,4-triazole methanol antifungals.

The nitrogen atom (N4) of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding and demethylation of the natural substrate, lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[8]

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies have provided valuable insights into the structural requirements for potent antifungal activity.[1][9] Key findings include:

-

2,4-Difluorophenyl Group: This moiety is crucial for high antifungal activity and is a common feature in many potent azole antifungals.

-

Tertiary Alcohol: The hydroxyl group of the methanol moiety is essential for binding to the active site of CYP51.

-

Substituents on the Second Triazole Ring: Modifications to the second triazole ring (in bis-triazole compounds) can influence the antifungal spectrum and pharmacokinetic properties.[10]

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 4.0 | [3] |

| Voriconazole | Aspergillus fumigatus | 0.25 - 1.0 | [11] |

| Isavuconazole | Mucorales | 1.0 - 4.0 | [12] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 1,2,4-Triazole Methanol Antifungals

Anticancer Activity

The 1,2,4-triazole scaffold is also a key component of several anticancer agents.[7] Derivatives incorporating the methanol group have shown promise as inhibitors of various cancer-related targets.

Mechanism of Action: Diverse Targets

Unlike their antifungal counterparts, the anticancer activity of 1,2,4-triazole methanol derivatives is not attributed to a single mechanism but rather a range of targets, including:

-

Aromatase Inhibition: Letrozole and anastrozole are non-steroidal aromatase inhibitors that contain a 1,2,4-triazole moiety. They are used in the treatment of hormone-receptor-positive breast cancer.

-

Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

-

Kinase Inhibition: The triazole scaffold has been incorporated into molecules designed to inhibit various protein kinases that are dysregulated in cancer.

Caption: Diverse anticancer mechanisms of 1,2,4-triazole methanol derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for evaluating the anticancer activity of 1,2,4-triazole methanol derivatives using the MTT assay.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, Hela, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 7d | Hela | < 12 | [15] |

| Compound 7e | Hela | < 12 | [15] |

| Compound 10a | Hela | 5.6 | [15] |

| Compound 10d | Hela | 9.8 | [15] |

Table 2: IC50 Values of Selected 1,2,4-Triazole Anticancer Derivatives against Hela Cells [15]

Antiviral Activity

The 1,2,4-triazole ring is a key feature of the broad-spectrum antiviral drug Ribavirin. While not a classical methanol derivative, its structure highlights the importance of the triazole nucleus in antiviral drug design. Research into novel 1,2,4-triazole methanol derivatives for antiviral applications is an active area of investigation.

Future Perspectives and Conclusion

The 1,2,4-triazole methanol scaffold continues to be a highly fruitful area of research in medicinal chemistry. The versatility of its synthesis and the diverse range of biological activities associated with its derivatives ensure its continued relevance in the quest for new and improved therapeutic agents.[4] Future efforts will likely focus on the development of derivatives with enhanced target selectivity, improved pharmacokinetic profiles, and the ability to overcome drug resistance. The application of computational methods, such as molecular docking and QSAR, will undoubtedly play a crucial role in the rational design of the next generation of 1,2,4-triazole-based drugs.[9]

References

-

Journal of Advanced Pharmacy Education and Research. A Review on 1, 2, 4 - Triazoles. Available at: [Link].

-

A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Available at: [Link].

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link].

-

QSAR studies of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link].

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Health and Clinical Research. Available at: [Link].

-

Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. ResearchGate. Available at: [Link].

-

Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. Technion. Available at: [Link].

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. Available at: [Link].

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link].

-

Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. RSC Publishing. Available at: [Link].

-

Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. Scilit. Available at: [Link].

-

3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. PMC. Available at: [Link].

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link].

-

QSAR STUDY BY 1,2,4-TRIAZOLES USING SEVERAL PHYSICOCHEMICAL DESCRIPTORS. Semantic Scholar. Available at: [Link].

-

Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. Available at: [Link].

-

Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors. RSC Publishing. Available at: [Link].

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link].

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. Available at: [Link].

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available at: [Link].

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Innovare Academic Sciences. Available at: [Link].

-

QSAR study by 1,2,4-triazoles using several physicochemical descriptors. Semantic Scholar. Available at: [Link].

-

synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link].

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available at: [Link].

Sources

- 1. View of QSAR study by 1,2,4-triazoles using several physicochemical descriptors [mjcce.org.mk]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. japer.in [japer.in]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents | Scilit [scilit.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. isres.org [isres.org]

- 9. isres.org [isres.org]

- 10. rjptonline.org [rjptonline.org]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

Safety data sheet (SDS) and toxicity of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Technical Assessment: Safety, Handling, and Toxicological Profiling of (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol

Part 1: Executive Summary & Chemical Identity

Status: Research Intermediate / Pharmacophore Scaffold Primary Application: Precursor for agrochemical fungicides and pharmaceutical agents (anticonvulsants, antimicrobials).

This guide provides a technical safety assessment for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol . As a specialized intermediate often lacking a dedicated, publicly indexed REACH dossier, this assessment utilizes Read-Across Toxicology based on the 1,2,4-triazole core and structural analogs (e.g., 1-phenyl-1,2,4-triazole, Triazophos metabolites).

Physicochemical Profile

| Property | Value / Prediction | Context |

| IUPAC Name | (1-phenyl-1H-1,2,4-triazol-3-yl)methanol | Unambiguous ID |

| Molecular Formula | C₉H₉N₃O | MW: 175.19 g/mol |

| Structure | Phenyl ring at N1; Hydroxymethyl at C3 | Lipophilic tail + Polar head |

| Predicted LogP | 0.8 – 1.2 | Moderate membrane permeability |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility (<1 g/L) |

| Physical State | White to off-white solid | Likely crystalline |

Part 2: Hazard Identification (GHS Classification)

Regulatory Note: In the absence of compound-specific in vivo data, the following classification is derived from the Structure-Activity Relationship (SAR) of the 1,2,4-triazole class (known reproductive toxicants) and phenyl-triazole analogs.

GHS Label Elements (Predicted)

-

Signal Word: WARNING

-

Pictograms:

- (Systemic)

- (Irritant)

Hazard Statements

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H319: Causes serious eye irritation (Eye Irrit.[1] 2A).

-

H361d: Suspected of damaging the unborn child (Repr. 2) — Class effect of 1,2,4-triazoles due to CYP51 inhibition.

-

H412: Harmful to aquatic life with long-lasting effects.

Part 3: Toxicological Mechanisms & QSAR Analysis

The toxicity of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol is governed by two distinct moieties: the triazole ring (enzymatic inhibition) and the phenyl group (metabolic stability and lipophilicity).

Mechanism of Action: CYP450 Inhibition

Triazoles bind to the heme iron of cytochrome P450 enzymes. In fungal pathogens, this targets CYP51 (lanosterol 14α-demethylase). In mammals, high exposure can cross-react with homologous enzymes involved in steroidogenesis (e.g., CYP19 aromatase), leading to endocrine disruption or developmental toxicity.

Metabolic Pathway Visualization

The following diagram illustrates the potential metabolic fate and toxicity pathways.

Caption: Predicted metabolic trajectory showing oxidation to the carboxylic acid (detoxification) vs. direct CYP enzyme binding (toxicity).

Part 4: Risk Management & Handling Protocols

Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³) Rationale: Due to the potential for reproductive toxicity (H361d), this compound must be handled as a potent bioactive agent until definitive NOAEL (No Observed Adverse Effect Level) data is established.

Engineering Controls

-

Solids: All weighing and transfer of the solid powder must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

-

Solutions: Liquid handling can occur in a standard fume hood with a face velocity >0.5 m/s.

-

HEPA Filtration: Required for vacuum lines to prevent dust release.

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Rationale |

| Gloves (Splash) | Nitrile (0.11 mm) | Good resistance to short-term contact. |

| Gloves (Immersion) | Butyl Rubber or Double-Gloved Nitrile | The phenyl ring increases permeation through latex/thin nitrile. |

| Respiratory | N95 / P3 (if outside hood) | Prevent inhalation of particulates. |

| Eye/Face | Chemical Goggles | Standard for Irritant 2A; Safety glasses insufficient for powders. |

Safe Handling Workflow

Caption: Operational workflow for handling solid triazole intermediates to minimize inhalation and dermal exposure.

Part 5: Emergency Response

First Aid Measures

-

Inhalation: Remove to fresh air immediately. If breathing is difficult, administer oxygen. Triazoles can cause respiratory irritation. [1]

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use solvents (ethanol/DMSO) to clean skin, as this enhances absorption of the lipophilic phenyl group.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Consult an ophthalmologist (Irritant 2A).

Spill Cleanup

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (Goggles, Double Nitrile Gloves, Tyvek Lab Coat).

-

Containment: Cover powder spill with a damp paper towel (to prevent dust generation) or use a HEPA vacuum.

-

Decontamination: Wipe surface with 1N NaOH followed by water. (Base hydrolysis helps degrade potential ester impurities often found with this intermediate).

References

-

European Chemicals Agency (ECHA). Registration Dossier: 1,2,4-Triazole (CAS 288-88-0). Retrieved from [Link]

-

PubChem. Compound Summary: (1-phenyl-1H-1,2,4-triazol-3-yl)methanol.[2] National Library of Medicine. Retrieved from [Link]

-

Goel, R. K., et al. (2014). 1,2,4-Triazoles: A Review of Pharmacological Activities. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Electronic Properties and Dipole Moment of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol: A Technical Guide for Rational Drug Design

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its metabolic stability, hydrogen-bonding capacity, and distinct electronic profile. Specifically, (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (CAS: 2518-43-6) represents a highly functionalized derivative where the interplay between a delocalized

Structural and Electronic Foundations

The pharmacological versatility of 1,2,4-triazoles stems from their rigid planar structure and high dipole character, which allow them to act as robust isosteres for amides, esters, and carboxylic acids 1. In (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, the electronic distribution is governed by three distinct domains:

-

The 1,2,4-Triazole Core: Contains two pyridine-like nitrogens (N2, N4) with

hybridized lone pairs that contribute to a strong negative electrostatic potential, making them prime hydrogen-bond acceptors. -

The N1-Phenyl Ring: Acts as an electron-withdrawing group via induction but participates in extended

-conjugation with the triazole core, lowering the overall HOMO-LUMO gap and facilitating -

The C3-Hydroxymethyl Group: Introduces a highly electronegative oxygen atom. Because C3 is flanked by N2 and N4, the hydroxyl proton is sterically and electronically predisposed to form an intramolecular hydrogen bond with N4 (minimizing steric clash with the N1-phenyl group). This conformational locking significantly rigidifies the molecule and defines the vector of its net dipole moment.

Pharmacodynamic interaction logic driven by localized electronic properties.

Quantum Mechanical Profiling

To accurately map the pharmacophore, Density Functional Theory (DFT) is employed to extract the electronic parameters. Studies on analogous 1,2,4-triazole derivatives utilize the B3LYP functional with a 6-311++G(d,p) basis set to account for the diffuse electron clouds of the nitrogen lone pairs and the oxygen atom 2.

While the unsubstituted 1H-1,2,4-triazole exhibits a dipole moment of approximately 2.7 D 3, the addition of the N1-phenyl and C3-hydroxymethyl groups shifts the electron density asymmetrically. The vector sum of the triazole ring dipole, the N-phenyl bond dipole, and the C-O/O-H bond dipoles results in a highly polarized molecule.

Table 1: Theoretical Electronic and Physicochemical Parameters

Values extrapolated from consensus DFT studies of substituted 1,2,4-triazoles 4.

| Parameter | Estimated Value | Computational Method | Pharmacological Significance |

| Dipole Moment ( | 3.8 – 4.5 D | DFT/B3LYP/6-311++G(d,p) | Dictates electrostatic steering and orientation in the receptor pocket. |

| HOMO Energy | -6.15 eV | DFT/B3LYP/6-311++G(d,p) | Represents electron-donating capability (nucleophilicity of triazole N-atoms). |

| LUMO Energy | -1.82 eV | DFT/B3LYP/6-311++G(d,p) | Represents electron-accepting capability (electrophilicity of the |

| Energy Gap ( | 4.33 eV | Calculated (LUMO - HOMO) | Indicates high chemical hardness, correlating with metabolic stability. |

| LogP | 1.35 ± 0.2 | Consensus AM1/LogP | Optimal lipophilicity for oral bioavailability and membrane permeation. |

Experimental & Computational Methodologies

To ensure scientific integrity, the determination of the dipole moment and electronic properties must be a self-validating system where theoretical predictions are tightly coupled with experimental physical chemistry.

Computational and experimental workflow for dipole moment validation.

Protocol A: Quantum Mechanical Evaluation (Computational)

Causality: Computational modeling is required to isolate the molecule in a vacuum (or implicit solvent) to determine its intrinsic electronic properties without intermolecular interference.

-

Conformational Search & Intramolecular H-Bond Mapping: Run a molecular mechanics (MMFF94) conformational search. Reasoning: The C3-hydroxymethyl group is rotatable. Identifying the global minimum—likely featuring an intramolecular H-bond between the -OH proton and the N4 nitrogen—is critical, as this conformation dictates the primary dipole vector.

-

Geometry Optimization via DFT: Optimize the lowest-energy conformers using the B3LYP functional with the 6-311++G(d,p) basis set. Reasoning: The addition of diffuse functions (++) is mandatory for accurately modeling the electron density of the nitrogen lone pairs and the oxygen atom.

-

Frequency Analysis: Compute vibrational frequencies at the same level of theory. Reasoning: Confirms the optimized geometry is a true local minimum (zero imaginary frequencies) rather than a saddle point.

-

Property Extraction: Extract the HOMO/LUMO energies, NBO (Natural Bond Orbital) charges, and the permanent dipole moment (

). Generate a Molecular Electrostatic Potential (MEP) map to visualize regions of nucleophilicity and electrophilicity.

Protocol B: Experimental Dipole Moment Validation (Dielectric Relaxation)

Causality: Theoretical gas-phase calculations must be validated against physical measurements to account for real-world polarization effects.

-

Solvent Selection & Preparation: Dissolve the compound in a strictly non-polar, non-hydrogen-bonding solvent (e.g., 1,4-dioxane or benzene) at varying mass fractions (0.001 to 0.01). Reasoning: Non-polar solvents prevent solute-solvent hydrogen bonding, which would artificially inflate or alter the intrinsic dipole moment of the triazole.

-

Capacitance Measurement: Measure the dielectric constant (

) of the solutions at 25°C using a precision LCR meter equipped with a liquid dielectric test fixture. Reasoning: The dielectric constant increases linearly with the solute concentration due to the orientation of the permanent dipoles in the applied alternating electric field. -

Refractive Index Determination: Measure the refractive index (

) of the solutions using an Abbe refractometer. Reasoning: The refractive index allows for the calculation of the distortion polarization (electronic and atomic polarizability), which must be subtracted from the total polarization to isolate the orientation polarization caused by the permanent dipole. -

Dipole Moment Extraction: Apply the Guggenheim-Smith equation to calculate the experimental dipole moment. Cross-validate these findings with Stark effect measurements if high-resolution microwave spectroscopy data is attainable 3.

Implications in Drug Development

The electronic properties of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol directly govern its utility as a lead compound or intermediate in drug discovery:

-

Electrostatic Steering & Target Affinity: The high dipole moment (~3.8 - 4.5 D) generated by the asymmetric triazole core and the hydroxymethyl group acts as a long-range electrostatic steering mechanism. As the molecule approaches a target receptor (e.g., a fungal CYP51 enzyme or a bacterial target), the dipole aligns with the macroscopic electric field of the binding pocket, drastically reducing the entropic penalty of binding.

-

Metabolic Stability (HOMO/LUMO Gap): A calculated energy gap (

) of >4.0 eV indicates a chemically "hard" molecule. This high kinetic stability implies resistance to rapid phase I metabolic degradation (such as unwanted oxidation of the triazole ring), ensuring a longer biological half-life. -

Solubility and Permeability: The combination of a lipophilic phenyl ring and a hydrophilic hydroxymethyl group yields an optimal LogP (~1.35). The local dipole of the -OH group enhances aqueous solubility, while the

-system ensures sufficient membrane permeability, striking a balance critical for oral bioavailability.

References

- Source: PMC (National Institutes of Health)

- Title: New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents.

- Title: Regioselective N-sulfonylation of 3-(methylthio)

- Title: Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide Source: BenchChem URL

Sources

Biological Activity Screening of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol Analogs: A Comprehensive Technical Guide

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry, renowned for its metabolic stability, hydrogen-bonding capacity, and profound ability to coordinate with metal ions in biological targets [1]. Specifically, the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol core presents a highly versatile pharmacophore. The phenyl ring provides the lipophilicity essential for membrane penetration, the triazole nitrogen atoms act as electron donors, and the hydroxymethyl group serves as a critical vector for hydrogen bonding or further derivatization (e.g., esterification to improve pharmacokinetic profiles) [3].

This technical guide establishes a robust, self-validating framework for the biological screening of these analogs, focusing on their primary therapeutic application: targeted antifungal activity via CYP51 inhibition, balanced against mammalian cytotoxicity.

Part 1: Pharmacophore Rationalization & Mechanism of Action

To design an effective screening protocol, one must first understand the causality of the molecule's biological interaction. The primary mechanism by which 1,2,4-triazole derivatives exert antifungal activity is through the competitive inhibition of lanosterol 14α-demethylase (CYP51) , a highly conserved cytochrome P450 enzyme [1].

The unhindered nitrogen (typically N4) of the triazole ring forms a coordinate covalent bond with the heme iron at the active site of CYP51. This interaction halts the conversion of lanosterol to ergosterol. The downstream effect is twofold: a critical depletion of ergosterol (compromising fungal cell membrane fluidity) and an accumulation of toxic 14α-methylated sterols, which ultimately causes cell lysis [1] [2]. Molecular docking and molecular dynamics (MD) simulations frequently validate this high-affinity binding, demonstrating that halogenated phenyl rings on the triazole core fit perfectly into the hydrophobic pocket of CYP51 [4].

Mechanism of CYP51 inhibition by (1-phenyl-1H-1,2,4-triazol-3-yl)methanol analogs.

Part 2: Screening Workflow & Experimental Methodologies

To systematically evaluate the biological activity of synthesized analogs, a dual-tiered screening approach is required. Phenotypic screening determines the minimum inhibitory concentration (MIC) against fungal pathogens [5], while mammalian cytotoxicity assays establish the therapeutic window.

Two-tiered high-throughput biological screening workflow for triazole derivatives.

Protocol 1: In Vitro Antifungal Broth Microdilution Assay

Causality & Rationale: The broth microdilution method (adhering to CLSI M27-A3 guidelines) is strictly chosen over agar diffusion because it provides quantitative, highly reproducible MIC values essential for Structure-Activity Relationship (SAR) modeling [2] [5]. To ensure the protocol is a self-validating system, it requires a positive control (Fluconazole) to confirm assay sensitivity and a vehicle control (DMSO < 1%) to definitively rule out solvent-induced toxicity.

Step-by-Step Methodology:

-

Inoculum Preparation: Cultivate Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar for 24 hours. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately

to -

Compound Dilution: Dissolve the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol analogs in 100% DMSO to create a concentrated stock solution. Perform two-fold serial dilutions in RPMI 1640 to achieve final well concentrations ranging from 64 µg/mL down to 0.125 µg/mL[5]. Ensure the final DMSO concentration in all wells remains

. -

Plate Assembly: In a sterile 96-well microtiter plate, dispense 100 µL of the diluted compound into each well. Subsequently, add 100 µL of the prepared fungal inoculum.

-

Internal Controls: Include a sterility control (RPMI broth only), a growth control (RPMI broth + inoculum + 0.5% DMSO), and a positive control (Fluconazole serial dilutions) [5].

-

Incubation & Reading: Incubate the plates at 35°C for 48 hours. Determine the MIC spectrophotometrically (at 530 nm) as the lowest concentration that results in a

reduction in fungal growth compared to the drug-free growth control.

Protocol 2: Mammalian Cytotoxicity (MTT Assay)

Causality & Rationale: High antifungal potency is clinically irrelevant if the compound is broadly cytotoxic to mammalian cells. The MTT assay measures mitochondrial reductase activity, providing a direct, quantifiable readout of cell viability [1]. Calculating the Selectivity Index (SI =

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of

cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% -

Compound Treatment: Carefully aspirate the old medium. Add 100 µL of fresh medium containing serial dilutions of the triazole analogs (ranging from 100 µM to 1 µM). Include wells with untreated cells (negative control) and a known cytotoxic reference (e.g., Doxorubicin). Incubate for 48 hours [1].

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3 to 4 hours at 37°C. During this phase, viable cells with active metabolism will reduce the yellow MTT into insoluble purple formazan crystals [1].

-

Solubilization & Measurement: Carefully remove the medium without disturbing the crystals at the bottom. Add 150 µL of DMSO to each well to dissolve the formazan. Shake the plate gently for 10 minutes. Read the absorbance at 570 nm using a microplate reader[1].

-

Data Analysis: Calculate the

(the concentration causing 50% cytotoxicity) using non-linear regression analysis.

Part 3: Quantitative Data Presentation (SAR Summary)

To illustrate the expected output of this screening pipeline, the following table summarizes representative quantitative data for hypothetical substitutions on the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol core. This demonstrates how structural modifications impact both efficacy and safety [3] [4].

| Compound ID | Phenyl Substitution (R1) | Methanol Modification (R2) | C. albicans MIC (µg/mL) | HepG2 | Selectivity Index (SI) |

| Analog A | Unsubstituted (H) | -OH (Unmodified) | 16.0 | >100 | >6.25 |

| Analog B | 4-Fluoro | -OH (Unmodified) | 4.0 | 85.0 | 21.25 |

| Analog C | 2,4-Dichloro | -OH (Unmodified) | 0.5 | 60.0 | 120.0 |

| Analog D | 2,4-Dichloro | -O-Acetyl (Ester) | 2.0 | 45.0 | 22.5 |

| Fluconazole | N/A (Standard) | N/A | 0.25 | >100 | >400 |

Data Interpretation: Halogenation of the phenyl ring (particularly the 2,4-dichloro substitution seen in Analog C) drastically improves the MIC by enhancing hydrophobic interactions within the CYP51 binding pocket—a trend highly consistent with commercial triazoles [3]. Conversely, esterification of the methanol group (Analog D) slightly reduces in vitro efficacy, likely due to the loss of a critical hydrogen bond donor. However, this modification may serve as a highly viable prodrug strategy to improve oral bioavailability in vivo.

References

-

Antifungal Properties of 1,2,4-Triazoles International Society for Research in Education and Science (ISRES) URL: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives MDPI URL:[Link]

-

Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats ResearchGate URL: [Link]

-

Synthesis and biological screening of 1,2,4-triazole derivatives Indian Journal of Chemistry (NIScPR) URL:[Link]

Methodological & Application

Application Note: High-Fidelity Synthesis of (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol . It addresses the specific challenges of constructing the 1,2,4-triazole core with correct regiochemistry and the subsequent chemoselective reduction of the ester precursor.

Abstract

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in antifungal (e.g., fluconazole), anticancer, and antiviral therapeutics.[1] This guide details the reagents and protocols for the preparation of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol , a versatile building block. The synthesis strategy employs a convergent approach: the regioselective construction of the 1,2,4-triazole ring via a Pellizzari-type cyclization followed by a controlled hydride reduction. This protocol prioritizes yield, purity, and safety, specifically addressing the handling of aluminum hydride reagents and the remediation of common regioisomeric byproducts.

Retrosynthetic Analysis & Strategy

The most reliable route to the C3-hydroxymethyl substituted 1,2,4-triazole involves the reduction of its corresponding ester. Direct ring synthesis to the alcohol is often low-yielding due to competing side reactions.

-

Step 1 (Ring Construction): Reaction of phenylhydrazine with diethyl oxalate to form the hydrazino-glyoxylate intermediate, followed by cyclization with a C1-donor (triethyl orthoformate) to yield Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate .

-

Step 2 (Functional Group Interconversion): Chemoselective reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) .

Reaction Scheme (Graphviz)

Caption: Two-step synthetic pathway involving hydrazide formation, cyclization, and hydride reduction.[2]

Critical Reagents & Selection Criteria

The following reagents are selected based on field-proven reliability. Substitutions should be made with caution regarding stoichiometry and reactivity profiles.[3]

| Reagent | Role | Grade/Purity | Selection Rationale |

| Phenylhydrazine | Starting Material | 97%+ | Nucleophilic hydrazine source. Note: Toxic and potential skin sensitizer. |

| Diethyl Oxalate | Electrophile | 99% Anhydrous | Provides the C3-C4 fragment and the ester functionality. |

| Triethyl Orthoformate | C1 Donor / Cyclizer | 98%+ | Acts as the source for the C5 carbon. Preferred over formamide for cleaner workup (volatile byproducts). |

| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | 1.0M in THF | Gold Standard. Ensures complete reduction of the electron-deficient heterocyclic ester. NaBH₄ is an alternative but may require additives (e.g., LiCl) for complete conversion. |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, Inhibitor-free | Essential for LiAlH₄ stability. Moisture <50 ppm is critical to prevent fire hazards. |

| Rochelle's Salt | Workup Reagent | ACS Grade | Potassium Sodium Tartrate. Crucial for breaking down aluminum emulsions during quenching. |

Detailed Experimental Protocols

Part A: Synthesis of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

Principle: Phenylhydrazine attacks one ester of diethyl oxalate to form a hydrazide. Subsequent treatment with triethyl orthoformate effects cyclization via an iminium-type intermediate.

-

Hydrazide Formation:

-

In a 500 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar, dissolve Diethyl Oxalate (1.1 equiv, 14.6 g, 100 mmol) in absolute Ethanol (100 mL).

-

Add Phenylhydrazine (1.0 equiv, 10.8 g, 100 mmol) dropwise over 15 minutes at room temperature. Exotherm warning.

-

Heat the mixture to reflux (78°C) for 2 hours.

-

Cool to room temperature.[4][5][6] The intermediate (Ethyl 2-oxo-2-(2-phenylhydrazinyl)acetate) often precipitates. If not, concentrate in vacuo.

-

-

Cyclization:

-

To the crude intermediate, add Triethyl Orthoformate (excess, ~50 mL) and a catalytic amount of p-TsOH (0.5 g).

-

Reflux the mixture (approx. 100-110°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the hydrazide.

-

Workup: Evaporate excess orthoformate under reduced pressure. Recrystallize the residue from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Target Identity Check: NMR should show the characteristic C5-H singlet of the triazole ring around δ 8.5-9.0 ppm.

-

Part B: Reduction to (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Principle: Nucleophilic hydride attack on the ester carbonyl.[7] The electron-deficient triazole ring makes the ester highly reactive, requiring controlled addition to prevent over-reduction or ring cleavage (though rare with LiAlH₄).

Safety Critical: LiAlH₄ reacts violently with water. Perform under an inert atmosphere (N₂ or Ar).

-

Setup:

-

Oven-dry a 250 mL 3-neck RBF. Equip with a nitrogen inlet, addition funnel, and temperature probe.

-

Charge the flask with LiAlH₄ solution (1.0 M in THF, 1.2 equiv relative to ester). Cool to 0°C using an ice bath.

-

-

Addition:

-

Dissolve Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (1.0 equiv) in anhydrous THF (5–10 mL per gram of ester).

-

Add the ester solution dropwise to the LiAlH₄ suspension/solution. Maintain internal temperature <10°C.

-

Observation: Gas evolution (H₂) will occur. Ensure proper venting.[3]

-

-

Reaction:

-

Allow the reaction to warm to room temperature and stir for 1–2 hours.

-

Monitor by TLC (100% EtOAc or 5% MeOH/DCM). The alcohol product is significantly more polar than the ester.

-

-

Quenching (Fieser Method):

-

Cool the reaction mixture back to 0°C.

-

Very slowly add Water (1 mL per gram of LiAlH₄ used).

-

Add 15% NaOH solution (1 mL per gram of LiAlH₄).

-

Add Water (3 mL per gram of LiAlH₄).

-

Warm to RT and stir for 15 minutes until a white, granular precipitate forms (Aluminum salts).

-

Add anhydrous MgSO₄ to dry the organic phase.

-

-

Isolation:

-

Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the pad with THF.

-

Concentrate the filtrate in vacuo to yield the crude alcohol.

-

Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH 95:5).

-

Workup & Quenching Logic Flow (Graphviz)

Caption: Fieser workup protocol for safe aluminum hydride quenching and product isolation.

Troubleshooting & Optimization (Expertise)

-

Issue: Incomplete Cyclization (Step 1).

-

Issue: Aluminum Emulsions (Step 2).

-

Symptom:[2][3][5][6][7][8][9][10][11][12][13] "Gooey" precipitate that clogs filters during LiAlH₄ workup.

-

Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) . Instead of the Fieser method, add saturated Rochelle's salt solution and stir vigorously for 1-2 hours. The tartrate chelates aluminum, creating two clear layers.

-

-

Issue: Regioisomers.

-

Insight: The reaction of phenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents can yield 1,5-disubstituted isomers. However, the use of Diethyl Oxalate forces the ester to the 3-position because the initial hydrazide formation is driven by the higher reactivity of the hydrazine NH₂. The subsequent cyclization with orthoformate (C1 source) locks the structure.

-

References

-

Synthesis of 1,2,4-Triazoles (General Methodology)

-

Pellizzari Reaction Context: Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.

-

-

Regioselective Reduction of Triazole Esters

-

Protocol Validation: Pokhodylo, N. T., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5602. (Demonstrates NaBH4/LiAlH4 selectivity on triazole rings).

-

-

General Reduction of Heterocyclic Esters

-

Methodology: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.

-

- Safety in Hydride Reductions: Fieser Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595.

Sources